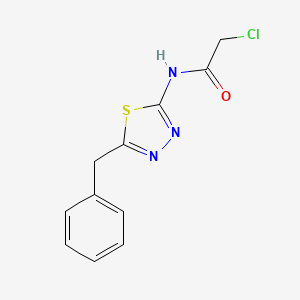

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide

説明

特性

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c12-7-9(16)13-11-15-14-10(17-11)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFXFKSBFYYVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301183957 | |

| Record name | 2-Chloro-N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16502-05-9 | |

| Record name | 2-Chloro-N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16502-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Reaction:

- Starting material: 5-benzyl-1,3,4-thiadiazol-2-amine

- Acylating agent: Chloroacetyl chloride

- Base: Anhydrous sodium acetate or triethylamine (to neutralize HCl formed)

- Solvent: Dry solvents such as benzene or acetonitrile

- Conditions: Reflux or room temperature stirring depending on the protocol

This method is well-documented in the synthesis of related thiadiazole derivatives and is considered efficient for producing the target compound with high purity and yield.

Detailed Preparation Method

Acylation Procedure

- Step 1: Dissolve 5-benzyl-1,3,4-thiadiazol-2-amine in a dry solvent (e.g., benzene or acetonitrile).

- Step 2: Add anhydrous sodium acetate or triethylamine to the solution to act as a base.

- Step 3: Slowly add chloroacetyl chloride dropwise under stirring to control the exothermic reaction.

- Step 4: Stir the reaction mixture at room temperature or reflux for several hours to ensure complete conversion.

- Step 5: Monitor the reaction progress by thin-layer chromatography (TLC).

- Step 6: Upon completion, quench the reaction, extract the product using organic solvents, and wash with aqueous solutions (e.g., sodium bicarbonate, diluted sulfuric acid, and brine) to remove impurities.

- Step 7: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

- Step 8: Purify the crude product by recrystallization or column chromatography (e.g., ethyl acetate/petroleum ether) to obtain pure N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide.

Alternative Synthetic Routes and Variations

Amidation Using Carbodiimide Coupling Agents

In some related thiadiazole derivatives, amidation reactions have been facilitated by carbodiimide coupling agents such as N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt). This method activates carboxylic acids for amide bond formation with thiadiazole amines under mild conditions, often in acetonitrile solvent.

While this method is more common for phenylacetamide derivatives, it can be adapted for chloroacetamide derivatives by using chloroacetic acid instead of chloroacetyl chloride, followed by coupling with the thiadiazolyl amine.

Nucleophilic Substitution on Chloroacetamide Intermediate

The intermediate 2-chloro-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thioureas) to yield diverse derivatives. This step involves heating under reflux with bases or catalysts such as triethylamine in dry solvents.

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Starting Material | 5-benzyl-1,3,4-thiadiazol-2-amine |

| Acylating Agent | Chloroacetyl chloride |

| Base | Anhydrous sodium acetate or triethylamine |

| Solvent | Dry benzene, acetonitrile |

| Reaction Conditions | Room temperature stirring or reflux for several hours |

| Purification | Column chromatography (EtOAc/Petroleum ether), recrystallization |

| Characterization Techniques | IR, 1H NMR, 13C NMR, elemental analysis |

| Yield | Typically high (exact yields vary by protocol, often >70%) |

| Reaction Monitoring | Thin-layer chromatography (TLC) |

Spectroscopic and Analytical Confirmation

- IR Spectroscopy: Characteristic amide C=O stretch around 1650-1700 cm⁻¹ confirms amide bond formation.

- NMR Spectroscopy: 1H NMR shows signals corresponding to benzyl protons, thiadiazole ring protons, and the methylene group adjacent to the chloroacetamide.

- Elemental Analysis: Confirms the molecular formula C12H11ClN2OS consistent with the target compound.

化学反応の分析

Types of Reactions:

Substitution Reactions: The chloroacetamide group in N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.

Oxidation Reactions: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.

Reduction Reactions: The compound can also undergo reduction reactions, particularly at the amide group, to form amines. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed:

- Substituted derivatives with various functional groups.

- Sulfoxides or sulfones from oxidation.

- Amines from reduction.

科学的研究の応用

Antimicrobial and Anticancer Properties

Research indicates that N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide exhibits significant antimicrobial and anticancer activities. Its derivatives have been synthesized and evaluated for their ability to inhibit enzymes and proteins associated with various diseases. For instance, studies have shown that certain derivatives can effectively inhibit the growth of bacterial strains and have cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Materials Science

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is also being explored for its potential in materials science. It serves as a building block for synthesizing novel polymers and materials with enhanced properties such as thermal stability and conductivity. The compound's unique structure facilitates the creation of diverse chemical libraries that can be utilized in developing advanced materials.

Agricultural Applications

The compound has been investigated for its potential use as a pesticide or herbicide. Its ability to inhibit the growth of specific plant pathogens makes it a candidate for agricultural applications. Research is ongoing to evaluate its efficacy against various agricultural pests and diseases.

Case Studies

作用機序

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiadiazole ring can also interact with DNA or proteins, leading to changes in their function and structure. The exact pathways and targets depend on the specific application and derivative of the compound.

類似化合物との比較

Comparison with Structural Analogs

Thiadiazole-Based Chloroacetamides with Varying Substituents

Compound 3 : N-(4-Chlorophenyl)-2-[(5-((4-Nitrophenyl)Amino)-1,3,4-Thiadiazol-2-yl)Thio]Acetamide

- Structure: Differs by a 4-nitrophenylamino group at the 5-position and a thioether linkage.

- Activity : Exhibits 92.36% inhibition of Akt kinase , inducing apoptosis and G2/M cell cycle arrest in glioma (C6) cells. Molecular docking reveals π-π interactions and hydrogen bonds with Akt’s active site .

Compound 8 : N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-Nitrophenyl)Amino)-1,3,4-Thiadiazol-2-yl)Thio]Acetamide

- Activity : Shows 86.52% Akt inhibition and similar apoptotic effects. The benzothiazole moiety may improve membrane permeability compared to the benzyl group in the target compound .

2-Chloro-N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-Acetamide (CAS: 20460-58-6)

Thiadiazole vs. Oxadiazole Analogs

N-(5-(4-Bromobenzyl)-1,3,4-Oxadiazol-2-yl)-2-Chloroacetamide

tert-Butyl-Substituted Derivatives

N-(5-tert-Butyl-1,3,4-Thiadiazol-2-yl)-2-Chloroacetamide (CAS: 28242-68-4)

Anticancer Activity

- Target Compound : Derivatives show promise against NCI-60 cancer cell lines, particularly in breast (MCF-7) and glioma models. The benzyl group may enhance blood-brain barrier penetration .

- Analog 63 : 2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide demonstrates superior cytotoxicity against MCF-7 cells, highlighting the role of fluorinated aryl groups .

Apoptosis and Kinase Inhibition

生物活性

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide features a thiadiazole ring, which is known for its diverse biological activities. The presence of the chloroacetamide group enhances its reactivity and potential for biological interactions. The compound can undergo various chemical reactions such as nucleophilic substitution and oxidation, making it a versatile building block for further drug development.

The biological activity of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that the compound may inhibit certain enzymes or interfere with cellular processes by:

- Inhibiting Enzyme Activity : The compound may bind to active sites of enzymes, blocking their function.

- Disruption of Cellular Membranes : It may alter membrane integrity, leading to cell death.

- Interference with DNA : The thiadiazole moiety can interact with DNA structures, potentially inhibiting replication or transcription.

Anticancer Activity

Research has indicated that derivatives of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : Various studies have shown that related compounds demonstrate potent cytotoxic effects against multiple cancer cell lines. For example, one study reported an IC50 value of 0.28 µg/mL against the MCF-7 breast cancer cell line and 0.52 µg/mL against A549 lung carcinoma cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | MCF-7 | 0.28 |

| Compound B | A549 | 0.52 |

| Compound C | SK-MEL-2 | 4.27 |

Antimicrobial Activity

In addition to anticancer properties, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide has shown potential as an antimicrobial agent. Studies indicate its effectiveness against various bacterial and fungal strains, suggesting it could be developed into a therapeutic agent for infections .

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole derivatives:

- Cytotoxic Properties : A review highlighted multiple thiadiazole derivatives with anticancer activities across different cell lines. The structure–activity relationship (SAR) indicated that substituents on the thiadiazole ring significantly influence cytotoxic potency .

- Mechanistic Insights : Molecular docking studies have elucidated how these compounds interact with tubulin and other protein targets involved in cancer progression . This interaction often leads to apoptosis in cancer cells without affecting normal cells.

- Broad-Spectrum Antimicrobial Activity : Another study demonstrated that related thiadiazole compounds exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria .

Q & A

Q. Table 1: Reaction Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature | 0–5°C → 75–80°C reflux | 65 |

| Chloroacetyl chloride molar ratio | 2:1 (excess) | 65 |

| Solvent | Acetic acid | 65 |

Which analytical techniques are most reliable for characterizing N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide?

Basic Research Question

- TLC : Monitor reaction progress using ethyl acetate/hexane (1:1) as the mobile phase .

- IR spectroscopy : Confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and chloroacetamide moiety (C–Cl at ~700 cm⁻¹) .

- NMR : ¹H NMR shows benzyl protons (δ 4.0–4.5 ppm) and acetamide methylene (δ 3.8–4.2 ppm) .

- Elemental analysis : Verify purity (e.g., N% ~21.97 calculated vs. 20.22 observed) .

How is the compound screened for pharmacological activity, and what are key findings?

Basic Research Question

- Anticancer assays : Test against MCF-7 (breast) and A549 (lung) cancer cell lines using MTT assays. Compare IC₅₀ values to cisplatin .

- Selectivity : Evaluate cytotoxicity against non-cancer NIH3T3 cells to confirm target specificity .

Advanced Insight : Derivatives of 1,3,4-thiadiazole exhibit aromatase inhibition (IC₅₀ = 0.062 ± 0.004 mmol L⁻¹), suggesting a dual mechanism of action .

What structural modifications enhance the compound’s bioactivity?

Advanced Research Question

Q. Table 2: SAR of Derivatives

| Substituent | IC₅₀ (MCF-7, mmol L⁻¹) |

|---|---|

| 5-Benzyl (parent) | >1.0 |

| 5-(4-Nitrobenzyl) | 0.084 ± 0.020 |

| 5-(4-Chlorobenzyl) | 0.034 ± 0.008 |

How do researchers resolve contradictions in bioactivity data across studies?

Advanced Research Question

- Cell line variability : A549 cells may show higher sensitivity due to differential expression of drug transporters .

- Assay conditions : Discrepancies in IC₅₀ values arise from variations in incubation time (24 vs. 48 hours) or serum concentration .

- Metabolic stability : Degradation products (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) may interfere with activity measurements .

What strategies mitigate degradation during storage and handling?

Advanced Research Question

- pH control : Maintain neutral conditions (pH 7–8) to prevent hydrolysis of the chloroacetamide group .

- Temperature : Store at –20°C in desiccated form to minimize thermal degradation .

- Impurity profiling : Use HPLC to monitor degradation products (e.g., N-(1,3,4-thiadiazol-2-yl)acetamide) .

What are the challenges in crystallizing this compound for structural studies?

Advanced Research Question

- Polymorphism : The thiadiazole ring’s rigidity and benzyl group’s hydrophobicity complicate crystal lattice formation .

- Refinement : Use SHELXL for high-resolution data (R-factor < 5%), but expect challenges in modeling disordered chloroacetamide conformers .

How is the compound’s purity validated for pharmacological studies?

Basic Research Question

- Chromatography : HPLC with C-18 columns and acetonitrile/water gradients (detection at 254 nm) .

- Mass spectrometry : Confirm molecular ion peak (m/z = 281.75 for [M+H]⁺) and rule out adducts .

What computational methods predict the compound’s reactivity or binding modes?

Advanced Research Question

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess electrophilic sites (e.g., chloroacetamide’s α-carbon) .

- Docking studies : Simulate interactions with aromatase (PDB: 3EQM) to rationalize inhibitory activity .

How do researchers address low synthetic yields or byproduct formation?

Advanced Research Question

- Byproduct identification : Use LC-MS to detect dimerization products (e.g., bis-thiadiazole derivatives) .

- Catalytic additives : Introduce triethylamine (1 eq.) to scavenge HCl and drive the reaction forward .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。